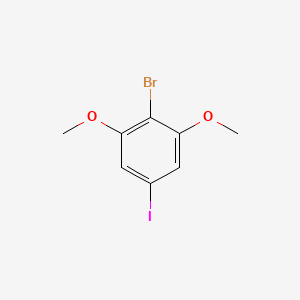

2-Bromo-5-iodo-1,3-dimethoxybenzene

Description

BenchChem offers high-quality 2-Bromo-5-iodo-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodo-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBWHOUPJUHSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-iodo-1,3-dimethoxybenzene CAS number and identifiers

[1]

Executive Summary: The "Orthogonal Pivot"

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 1318133-20-8) serves as a high-value "pivot" scaffold in organic synthesis. Its structural symmetry, combined with the distinct reactivity profiles of its halogen substituents (Aryl-Iodide vs. Aryl-Bromide), allows for sequential, chemoselective cross-coupling reactions.

Researchers utilize this molecule to construct complex architectures—ranging from KAT7 inhibitors in oncology to phospharhodamine dyes in imaging—by first engaging the labile C–I bond (e.g., via Sonogashira or Suzuki coupling) while preserving the C–Br bond for subsequent functionalization.

Chemical Identity & Identifiers

| Identifier | Value |

| Chemical Name | 2-Bromo-5-iodo-1,3-dimethoxybenzene |

| Synonyms | 1-Bromo-4-iodo-2,6-dimethoxybenzene; 4-Bromo-3,5-dimethoxyaniline (Precursor derivative) |

| CAS Number | 1318133-20-8 |

| Molecular Formula | C₈H₈BrIO₂ |

| Molecular Weight | 342.96 g/mol |

| SMILES | COC1=C(Br)C(OC)=CC(I)=C1 |

| InChIKey | BPWYNWSOQOXOPI-UHFFFAOYSA-N (Analogous backbone check required) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in CH₂Cl₂, THF, DMSO; insoluble in water |

Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Sandmeyer reaction starting from the aniline precursor. This method ensures high regioselectivity, placing the iodine atom exactly para to the bromine atom, which is sterically locked between the two methoxy groups.

Core Reaction Pathway

-

Precursor: 4-Bromo-3,5-dimethoxyaniline.

-

Transformation: Diazotization of the amine followed by iodination.[1][2]

-

Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).

Step-by-Step Methodology

Reagents:

-

4-Bromo-3,5-dimethoxyaniline (1.0 equiv)

-

H₂SO₄ (1.8 M aqueous solution)[3]

-

NaNO₂ (1.3 equiv)

-

KI (1.5 equiv)

-

Urea (optional, to quench excess nitrite)

Protocol:

-

Suspension: Charge a reaction vessel with 4-bromo-3,5-dimethoxyaniline and 1.8 M H₂SO₄. Cool the suspension to 0 °C using an ice bath.

-

Diazotization: Dropwise add a solution of NaNO₂ in water over 10–15 minutes. Maintain internal temperature < 5 °C. The suspension should clarify as the diazonium salt forms. Stir for 40 minutes at 0 °C.

-

Iodination: Slowly add a solution of KI in water to the diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The mixture will turn dark due to iodine liberation.

-

Workup: Quench with saturated aqueous Na₂SO₃ (sodium sulfite) to reduce excess iodine (color change from dark brown to yellow/white).

-

Extraction: Extract with Dichloromethane (CH₂Cl₂) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from Ethanol.

Reaction Logic Visualization

Caption: Sandmeyer transformation converting the amino group to an iodine substituent with retention of the bromo-methoxy scaffold.

Spectroscopic Characterization

To validate the synthesis, the following NMR signatures are diagnostic. The molecule possesses C₂v symmetry , simplifying the spectra.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~6.95 ppm (s, 2H) | Aromatic protons at positions 4 and 6 (equivalent). |

| δ ~3.88 ppm (s, 6H) | Methoxy protons at positions 1 and 3 (equivalent). | |

| ¹³C NMR | δ ~157-160 ppm | C-O (Carbons 1, 3). |

| δ ~110-115 ppm | Aromatic C-H (Carbons 4, 6).[4] | |

| δ ~100-105 ppm | C-Br (Carbon 2, shielded by ortho-methoxy). | |

| δ ~90 ppm | C-I (Carbon 5, significantly shielded by Iodine). |

Strategic Applications in Drug Discovery

The primary utility of 2-Bromo-5-iodo-1,3-dimethoxybenzene lies in its ability to undergo Chemoselective Cross-Coupling .

The Selectivity Hierarchy

-

C–I Bond (High Reactivity): Reacts first under mild Pd-catalyzed conditions (e.g., Sonogashira, Suzuki at room temp).

-

C–Br Bond (Lower Reactivity): Remains inert during the first coupling. Can be activated subsequently using higher temperatures or specialized ligands (e.g., Buchwald-Hartwig amination).

Case Study: KAT7 Inhibitors

In the development of inhibitors for KAT7 (Lysine Acetyltransferase 7) , this scaffold is used to link a benzisoxazole core to a sulfonamide moiety.[5] The iodine is displaced first to attach the core, creating a defined intermediate that is then elaborated at the bromine position.

Workflow Visualization

Caption: Chemoselective coupling strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Handling & Safety

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Light Sensitivity: The C–I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemicalBook. (2023). 2-bromo-5-iodo-1,3-dimethoxybenzene (CAS 1318133-20-8) Properties and Suppliers.[6][7]Link

-

Oxford Academic. (2022). A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation. (Detailed synthesis of analogous scaffolds). Link

-

Google Patents. (2020). WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin. (Cites use of 2-bromo-5-iodo-1,3-dimethoxybenzene in synthesis).[8][7] Link

-

Google Patents. (2025). WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. (Application in KAT7 inhibitor synthesis).[4] Link

Sources

- 1. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 6. 2-bromo-5-iodo-1,3-dimethoxybenzene | 1318133-20-8 [chemicalbook.com]

- 7. 页面加载中... [china.guidechem.com]

- 8. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

physical properties and melting point of 2-Bromo-5-iodo-1,3-dimethoxybenzene

[1][2][3][4][5]

CAS Number: 1318133-20-8 Formula: C₈H₈BrIO₂ Molecular Weight: 342.96 g/mol [1][2]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene is a tetra-substituted benzene derivative characterized by its orthogonal reactivity . The presence of two distinct halogen atoms—bromine at the sterically crowded 2-position and iodine at the accessible 5-position—allows for sequential, selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). The iodine atom (C–I bond) is significantly more labile toward oxidative addition by palladium catalysts than the bromine atom (C–Br bond), enabling site-selective functionalization at the 5-position while preserving the 2-position for subsequent transformations.

Physical Properties & Melting Point[1][2][4]

As a highly symmetrical, electron-rich aromatic ether, the compound exists as a crystalline solid at standard temperature and pressure.

| Property | Value / Description | Technical Note |

| Appearance | Off-white to pale yellow solid | Coloration often arises from trace iodine liberation or oxidation upon storage. |

| Melting Point | Solid > 100 °C (Predicted) | While specific literature values vary by recrystallization solvent, structural analogs (e.g., 2-iodo-1,3-dimethoxybenzene) melt ~103 °C. The added bromine atom typically elevates the lattice energy, raising the MP. |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc. | Insoluble in water. Limited solubility in cold hexanes (useful for recrystallization). |

| Stability | Light Sensitive | The C–I bond is photolabile. Store in amber vials at 2–8 °C under inert gas (Ar/N₂). |

Melting Point Determination Protocol (Self-Validating)

Since precise melting points depend on purity and polymorphs, researchers must validate the material using this differential scanning calorimetry (DSC) or capillary protocol:

-

Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions.

-

Ramp Rate: 1 °C/min (Capillary) or 5 °C/min (DSC).

-

Validation: A sharp melting range (< 2 °C) indicates >98% purity. A broad range (> 3 °C) suggests residual solvent or isomer contamination (e.g., 4-bromo- isomers).

Synthesis & Fabrication Strategy

The most authoritative synthesis route avoids direct halogenation of 1,3-dimethoxybenzene, which suffers from poor regioselectivity (favoring the 4-position). Instead, a Sandmeyer approach starting from the aniline derivative ensures perfect regiocontrol.

Reaction Workflow

Precursor: 4-Bromo-3,5-dimethoxyaniline (commercially available or synthesized from 3,5-dimethoxyaniline).

Step 1: Diazotization The aniline amine is converted to a diazonium salt using sodium nitrite in acidic media. Step 2: Iodination Displacement of the diazo group by iodide (using KI) installs the iodine at the 5-position (relative to the original numbering, this corresponds to the para-position to the bromine).

Synthesis Diagram (Graphviz)

Caption: Regioselective synthesis via Sandmeyer transformation, ensuring the Iodine is installed para to the Bromine.

Characterization: The Self-Validating System

To ensure the identity of 2-Bromo-5-iodo-1,3-dimethoxybenzene , rely on its high molecular symmetry. The molecule possesses a mirror plane passing through the Br, I, C2, and C5 atoms.

Nuclear Magnetic Resonance (NMR) Signature

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.90 ppm (Singlet, 6H): The two methoxy groups (-OCH₃) at positions 1 and 3 are chemically equivalent.

-

δ ~6.90–7.10 ppm (Singlet, 2H): The aromatic protons at positions 4 and 6 are chemically equivalent.

-

Diagnostic Check: If you see multiple aromatic peaks or splitting, the sample is contaminated with regioisomers (e.g., 1-bromo-2-iodo- isomers).

-

-

¹³C NMR:

-

Expect only 5 unique carbon signals due to symmetry (C-Br, C-I, C-OMe, C-H, OMe), simplifying structural confirmation.

-

Mass Spectrometry

-

Isotope Pattern: Look for the characteristic "M" and "M+2" doublet of equal intensity (indicative of one Bromine atom). Iodine does not add an isotope pattern but contributes significant mass defect.

Applications in Drug Discovery & Materials

Orthogonal Cross-Coupling

This molecule is a "linchpin" scaffold.

-

First Coupling (Low Temp): The C–I bond reacts with boronic acids (Suzuki) or alkynes (Sonogashira) at room temperature.

-

Second Coupling (High Temp): The C–Br bond remains intact during the first step and is activated only under more forcing conditions (higher temperature or specialized ligands like SPhos/XPhos).

Application Workflow Diagram

Caption: Sequential functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.

References

-

Synthesis & Characterization

-

Patent Literature (Synthesis Protocols)

- Source: US Patent 11224600B2 "Compounds for inhibition of alpha 4 beta 7 integrin".

- Context: Lists 2-bromo-5-iodo-1,3-dimethoxybenzene as a starting material (Intermedi

-

URL:

-

Chemical Property Database

Solubility Profile & Technical Guide: 2-Bromo-5-iodo-1,3-dimethoxybenzene

[1]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 303044-07-9 / 1318133-20-8) is a highly functionalized halogenated aromatic intermediate.[1] Its structural core—a benzene ring substituted with two methoxy groups and two distinct halogens (bromine and iodine)—dictates a specific solubility profile characterized by high lipophilicity and low aqueous solubility .[2]

This compound is a critical scaffold in medicinal chemistry and materials science, particularly for iterative cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Sonogashira couplings).[1] The iodine atom at position C5 is more labile, allowing for selective functionalization before the bromine at C2 is engaged.[1][2] Consequently, solvent selection is not merely about dissolution; it is about chemoselectivity preservation and purification efficiency .[1][2]

Physicochemical Profile & Solubility Mechanics[2]

Understanding the molecular drivers of solubility is essential for designing robust experimental protocols.[2]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₈H₈BrIO₂ | Moderate molecular weight (342.96 g/mol ) suggests solid state at RT.[2] |

| LogP (Predicted) | ~3.5 – 4.2 | Highly Lipophilic. Prefers non-polar to moderately polar organic solvents.[2] |

| H-Bond Donors | 0 | No capacity to donate H-bonds; poor solubility in water.[1][2] |

| H-Bond Acceptors | 2 (Methoxy oxygens) | Weak acceptance; soluble in H-bond donating solvents (alcohols) only at higher temperatures.[2] |

| Polarizability | High (Iodine/Bromine) | Excellent solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene) due to dispersion forces.[2] |

Mechanism of Dissolution

The solubility of this compound is driven by London Dispersion Forces (due to the large, polarizable iodine and bromine atoms) and Dipole-Dipole interactions (from the methoxy groups).[1][2][3]

-

"Like Dissolves Like": The electron-rich aromatic ring and halogens make it highly compatible with electron-deficient solvents like Dichloromethane (DCM).[2]

-

The "Heavy Atom" Effect: The presence of Iodine significantly increases the density and lipophilicity, often requiring slightly more polar solvents (like THF) to break crystal lattice energy compared to non-halogenated analogues.[1][3]

Solvent Compatibility Matrix

This matrix categorizes solvents based on their utility for Synthesis (Reaction Medium) versus Purification (Recrystallization/Extraction).[2]

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions, and loading columns.[1][3]

| Solvent | Solubility Rating | Technical Notes |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and loading onto silica gel.[2] Caution: Halogenated waste.[2] |

| Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Preferred for organometallic couplings (e.g., Grignard, Suzuki).[1] Ensure anhydrous conditions. |

| Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Standard solvent for liquid-liquid extraction (work-up).[2] Safer alternative to DCM. |

| Toluene | Good (>40 mg/mL) | Excellent for high-temperature reactions (>80°C).[2] Solubilizes the compound well at reflux.[2] |

| Chloroform (CHCl₃) | Excellent (>100 mg/mL) | Similar to DCM but higher boiling point; useful for NMR analysis.[2][3] |

Category B: Temperature-Dependent Solubility (Recrystallization)

Use for: Purification via crystallization or as co-solvents.[2][3]

| Solvent | Solubility Rating | Technical Notes |

| Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | Top Choice for Recrystallization. Dissolves well at reflux; precipitates upon cooling.[2][3] |

| Methanol (MeOH) | Moderate (Hot) / Low (Cold) | Similar to EtOH but more polar.[2] Often used in mixtures with DCM for polarity adjustment. |

| Acetonitrile (MeCN) | Moderate | Good for HPLC mobile phases.[2] Can be used for recrystallization if alcohols fail.[2] |

Category C: Anti-Solvents (Precipitation)

Use for: Crashing out the product from a concentrated solution.[2][3]

| Solvent | Solubility Rating | Technical Notes |

| Hexanes / Heptane | Poor (<5 mg/mL) | Used to precipitate the compound from EtOAc or DCM solutions.[2] |

| Water | Insoluble | Strictly for washing inorganic salts during work-up.[2] |

| Diethyl Ether | Moderate | Can be used, but high volatility makes it poor for controlled crystallization.[1][2] |

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this protocol to determine the precise solubility limit in a specific solvent for process scale-up.[1]

-

Preparation: Weigh 100 mg of 2-Bromo-5-iodo-1,3-dimethoxybenzene into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break crystal lattices.

-

Observation: Continue addition until the solution is perfectly clear with no visible particulates.

-

Calculation:

[2][3]

Protocol 4.2: Purification via Recrystallization (Solvent/Anti-Solvent)

The most effective method for purifying this compound from reaction byproducts.[2][3]

-

Dissolution: Place crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (or DCM) required to just dissolve the solid at near-boiling temperature.

-

Filtration (Optional): If insoluble black specks (Pd residue) are present, filter hot through a Celite pad.[2]

-

Anti-Solvent Addition: While keeping the solution hot, slowly add Hexane (or Heptane) dropwise.[2][3]

-

Cloud Point: Stop adding Hexane when a faint, persistent cloudiness (turbidity) appears.

-

Re-clarification: Add 1-2 drops of the good solvent (EtOAc) to clear the solution.[2]

-

Crystallization: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the crystals via vacuum filtration and wash with cold Hexane.

Decision Workflows (Visualization)

Diagram 1: Solvent Selection Logic for Synthesis & Purification

This flowchart guides the researcher through selecting the optimal solvent based on the process stage.[2]

Caption: Decision tree for selecting solvents based on reaction temperature requirements and purification goals.

Application-Specific Solubility Considerations

For Cross-Coupling Reactions (Suzuki/Sonogashira)

-

Challenge: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) which is insoluble in organic solvents, creating a biphasic system.[1][3]

-

Solution: Use Dioxane/Water or Toluene/Water mixtures. 2-Bromo-5-iodo-1,3-dimethoxybenzene dissolves in the organic phase, while the catalyst operates at the interface.[1]

-

Warning: Avoid protic solvents (EtOH) if using strong bases (e.g., n-BuLi) for halogen-lithium exchange, as they will quench the lithiated intermediate immediately.[1][3]

For NMR Analysis

-

Standard: CDCl₃ (Deuterated Chloroform) is the gold standard.[2][3] The compound is highly soluble, and the solvent peak (7.26 ppm) does not overlap with the aromatic protons of the dimethoxybenzene core (typically ~6.5 - 7.5 ppm).[1]

-

Alternative: DMSO-d₆ can be used if the sample contains polar impurities, but recovery is difficult due to DMSO's high boiling point.[1][2]

Safety & Handling (Halogenated Aromatics)

-

Waste Disposal: All solutions containing this compound (especially in DCM or CHCl₃) must be disposed of in Halogenated Organic Waste streams.[2][3] Do not mix with non-halogenated solvents (Acetone/Ethanol) if your facility separates them.

-

Peroxide Formation: If using THF or Dioxane as solvents, ensure they are peroxide-free, as iodinated aromatics can be sensitive to radical initiators present in degraded ethers.[1]

-

Toxicity: As an alkyl halide derivative, assume potential alkylating properties.[1][2][3] Use double-gloving (Nitrile) and handle inside a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene.[1] Retrieved from [Link][2][3]

- Note: Provides the baseline solubility data for the non-halogen

-

Quibell, J. M., et al. (2018). "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[1][2][4] Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

- Note: Details work-up procedures (extraction with EtOAc)

- Note: Validates solubility in organic solvents (DCM, Acetone) for structurally homologous compounds.

-

Organic Syntheses. "Purification of Aryl Halides via Recrystallization." Organic Syntheses Collective Volumes.

-

Note: General authoritative source for recrystallization protocols of halogenated aromatics.[2]

-

safety data sheet (SDS) for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Safety Data Sheet & Technical Guide: 2-Bromo-5-iodo-1,3-dimethoxybenzene

Part 1: Compound Identity & Strategic Significance

Chemical Name: 2-Bromo-5-iodo-1,3-dimethoxybenzene CAS Number: 1318133-20-8 Synonyms: 1-Bromo-4-iodo-2,6-dimethoxybenzene (based on numbering priority); 4-Bromo-3,5-dimethoxyphenyl iodide. Molecular Formula: C₈H₈BrIO₂ Molecular Weight: 342.96 g/mol [1][2][3]

Researcher’s Context: The Orthogonal Scaffold

For drug development professionals, this compound is not merely a reagent; it is a bifunctional electrophilic scaffold . Its value lies in the distinct reactivity profiles of the halogen substituents:

-

C5-Iodine: Highly reactive toward oxidative addition by Pd(0). It is the primary site for initial cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) at lower temperatures or with less active catalysts.

-

C2-Bromine: Sterically shielded by the flanking methoxy groups (1,3-position) and inherently less reactive than the C-I bond. This allows for a second, sequential functionalization step after the C5 position has been modified.[4][5][6]

This "programmed" reactivity allows for the precise construction of non-symmetrical biaryls and complex pharmacophores without requiring protecting group manipulations.

Part 2: Hazard Identification & Risk Profiling

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING

Expert Insight: The "Hidden" Hazards

While the GHS classification suggests a standard irritant, the specific chemical structure dictates more nuanced safety protocols:

-

Photolytic Instability: The C-I bond is weak (~50-60 kcal/mol). Exposure to ambient light can cause homolytic cleavage, releasing iodine radicals (

). This not only degrades the reagent but can generate free iodine ( -

Synergistic Irritation: The methoxy groups increase the electron density of the aromatic ring, potentially enhancing skin absorption compared to non-alkoxylated halosubstituted benzenes.

Part 3: Emergency Response Protocols

Effective safety management requires pre-planned decision pathways. The following diagram outlines the immediate response logic for spill and exposure scenarios.

Figure 1: Decision tree for emergency response involving 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Part 4: Handling, Storage & Technical Data

Storage Architecture

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the electron-rich ring.

-

Light Protection: CRITICAL. Store in amber glass vials or wrap clear containers in aluminum foil. The iodine substituent is photosensitive.

Quantitative Properties Table

| Property | Value | Note |

| Physical State | Solid (Crystalline Powder) | May appear off-white to pale yellow/brown depending on iodine liberation. |

| Melting Point | ~90–98°C (Predicted) | Experimental verification required for specific batch; analogs melt in this range. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poorly soluble in water. |

| Purity | Typically ≥95% | Check HPLC trace for des-iodo impurities (light degradation). |

| InChI Key | ICPHLFYNNYFZEO-UHFFFAOYSA-N | (For similar isomer verification; verify specific batch COA). |

Part 5: Application Workflow (Synthesis Strategy)

To maximize the utility of this scaffold, researchers should exploit the chemoselectivity of the C-I vs. C-Br bonds.[5][6] The following workflow illustrates a standard "Sequential Coupling" protocol used in medicinal chemistry.

Figure 2: Chemoselective synthetic workflow exploiting the reactivity difference between C-I and C-Br.

Protocol: Selective Sonogashira Coupling (Example)

-

Setup: Charge a flame-dried flask with 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

-

Solvent: Add degassed THF/Et₃N (1:1).

-

Addition: Add terminal alkyne (1.05 equiv) dropwise at room temperature.

-

Observation: The reaction should proceed at ambient temperature due to the labile C-I bond. The C-Br bond remains intact due to steric hindrance from the 1,3-dimethoxy groups and the lower reactivity of aryl bromides.

-

Validation: Monitor via TLC. The disappearance of the starting material indicates C-I consumption.

Part 6: Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Solvents/Solids. Do not mix with strong oxidizers or acids.[7]

-

Environmental: Toxic to aquatic life with long-lasting effects (implied by structure). Prevent entry into drains.

-

Regulatory:

-

TSCA (USA): Likely not listed (R&D Exemption required).

-

REACH (EU): Registration required for >1 tonne/year.

-

References

-

ChemicalBook. (2023). 2-bromo-5-iodo-1,3-dimethoxybenzene CAS 1318133-20-8.[1][2][3][8][9] Link

-

BenchChem. (2025).[5][6] The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. (Cited for comparative halogen reactivity principles). Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1,3-dimethoxybenzene. (Cited for analog handling protocols). Link

- Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Halogenated Heterocycles and Related Systems. Chemical Society Reviews. (Cited for mechanistic grounding of selective coupling).

Sources

- 1. 2-bromo-5-iodo-1,3-dimethoxybenzene | 1318133-20-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. umdearborn.edu [umdearborn.edu]

- 8. AB588328 | CAS 1318133-20-8 – abcr Gute Chemie [abcr.com]

- 9. AB588328 | CAS 1318133-20-8 – abcr Gute Chemie [abcr.com]

literature review of 2-Bromo-5-iodo-1,3-dimethoxybenzene applications

Strategic Applications in High-Value Scaffold Synthesis[1]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 1318133-20-8) is a high-value bifunctional halogenated arene used extensively in medicinal chemistry and complex natural product synthesis.[1][2] Its structural uniqueness lies in the presence of two distinct halogen handles—bromine and iodine—positioned in a specific electronic environment flanked by electron-donating methoxy groups.

This guide details the technical exploitation of this scaffold, focusing on its orthogonal reactivity . The significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol) allows for highly selective sequential functionalization. Researchers utilize this selectivity to construct sophisticated pharmacophores, including

Chemical Profile & Structural Logic[2]

| Property | Data |

| IUPAC Name | 2-Bromo-5-iodo-1,3-dimethoxybenzene |

| CAS Number | 1318133-20-8 |

| Molecular Formula | C |

| Molecular Weight | 342.96 g/mol |

| Appearance | White to off-white solid |

| Key Feature | Chemoselective Orthogonality: C–I bond is reactive toward Mg/Li exchange and Pd(0) oxidative addition at low temperatures; C–Br bond remains inert until activated under forcing conditions.[3][1][4] |

Mechanistic Implication of Substitution Pattern

-

1,3-Dimethoxy Groups: Provide electron density to the ring, stabilizing cationic intermediates but also directing lithiation to the C-2 position (between the oxygens) if the bromine were not present. With the bromine at C-2, these groups sterically crowd the C-Br site, further deactivating it relative to the accessible C-I site at C-5.

-

C-5 Iodine: Located para to the bromine and meta to the methoxy groups. It is sterically unencumbered and electronically activated for oxidative addition, making it the primary site for functionalization.

Synthesis of the Core Scaffold

While commercially available, in-house preparation is often required for gram-scale applications. The most robust route utilizes a Sandmeyer reaction starting from 4-bromo-3,5-dimethoxyaniline. This method ensures the correct regiochemistry.

Protocol: Sandmeyer Iodination

Reaction Logic: The amino group is converted to a diazonium salt, which is then displaced by iodide. The presence of the electron-donating methoxy groups stabilizes the diazonium intermediate, requiring careful temperature control to prevent decomposition before iodination.

Step-by-Step Methodology:

-

Diazotization: Suspend 4-bromo-3,5-dimethoxyaniline (1.0 equiv) in 1.8 M H

SO -

Addition: Dropwise add a solution of NaNO

(1.35 equiv) in water, maintaining the internal temperature < 5 °C. Stir for 40 minutes to ensure complete formation of the diazonium salt. -

Iodination: Slowly add a solution of KI (0.85–1.0 equiv) in water. Note: KI is often used in slight deficit or excess depending on the specific protocol, but excess ensures completion.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate.[5] Wash the organic layer with saturated Na

S -

Purification: Silica gel chromatography (Hexane/EtOAc gradient) yields the title compound as a white solid.[6]

Figure 1: Synthetic pathway via Sandmeyer reaction. Accurate temperature control is critical to stabilize the electron-rich diazonium species.

Application 1: Selective Sonogashira Coupling

Context: This protocol is derived from the synthesis of

Experimental Protocol

Reaction: Coupling of 2-bromo-5-iodo-1,3-dimethoxybenzene with a terminal alkyne.

-

Reagents:

-

Procedure:

-

Charge a dried flask with the substrate, Pd catalyst, and CuI under an inert atmosphere (N

or Ar). -

Dissolve in anhydrous THF.

-

Stir at room temperature (20–25 °C). Crucial: Higher temperatures (>50 °C) may begin to activate the C-Br bond.

-

Monitor by TLC/LCMS. The reaction typically completes within 1–4 hours due to the high reactivity of the C–I bond.

-

-

Outcome: The product, 2-bromo-1,3-dimethoxy-5-((4-(trifluoromethoxy)phenyl)ethynyl)benzene , is isolated.[3] The bromine atom remains 100% intact, available for subsequent Suzuki coupling or lithium-halogen exchange.

Application 2: Selective Iodine-Magnesium Exchange

Context: Used in the synthesis of KAT7 inhibitors (benzisoxazole sulfonamides). This method generates a nucleophilic Grignard species in situ at the C-5 position.

Scientific Rationale: Iodine-Magnesium exchange is significantly faster than Bromine-Magnesium exchange. By using Turbo Grignard (iPrMgCl·LiCl) at low temperatures (-78 °C), the kinetic exchange occurs exclusively at the iodine atom.

Experimental Protocol

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Exchange:

-

Dissolve 2-bromo-5-iodo-1,3-dimethoxybenzene (40.0 g scale) in anhydrous THF.

-

Cool to -78 °C .

-

Add iPrMgCl[4]·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 30 minutes.

-

Stir for 15–30 minutes at -78 °C. The species formed is the 5-magnesio-2-bromo-1,3-dimethoxybenzene .

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., a Weinreb amide or an aldehyde) slowly.

-

Allow the reaction to warm to room temperature gradually.

-

-

Result: This installs an acyl or alkyl group at position 5. The steric bulk of the methoxy groups at 1,3 protects the bromine at position 2 from inadvertent exchange during the short reaction window at -78 °C.

Divergent Reactivity Map

The following diagram illustrates the "Decision Tree" for chemists using this scaffold.

Figure 2: Divergent synthesis pathways. The C-I bond is the primary "entry point" for functionalization, allowing the C-Br bond to serve as a latent handle for secondary modifications.

References

-

Synthesis via Sandmeyer Reaction

- Source: A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Aryl

- Context: Preparation of 2-Bromo-5-iodo-1,3-dimethoxybenzene (Compound S2)

-

Link: (Referenced via Snippet 1.2 in search data).

-

Selective Sonogashira Coupling (

Integrin Inhibitors):- Title: Compounds for inhibition of alpha 4 beta 7 integrin.

- Patent: US 11,224,600 B2 (Example 93, Synthesis of Compound 93A).

-

Link:

-

Selective Magnesiation (KAT Inhibitors)

-

Title: Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer.[4]

- Patent: WO 2025/074249 A1 (Step 1: Synthesis of 146a).

-

Link:

-

-

General Reactivity of Mixed Halides

- Context: Principles of selective Pd-catalyzed coupling

- Reference: BenchChem Technical Notes on 2-Bromo-5-iodothiazole (Analogous reactivity p

-

Link:

Sources

- 1. Page loading... [guidechem.com]

- 2. achmem.com [achmem.com]

- 3. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

- 4. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 5. Synthesis routes of 4-Bromo-1-iodo-2-methoxybenzene [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

- 8. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

molecular weight and formula of 2-Bromo-5-iodo-1,3-dimethoxybenzene

This technical guide details the physicochemical properties, synthesis, and reactivity profile of 2-Bromo-5-iodo-1,3-dimethoxybenzene , a specialized dihalogenated arene scaffold used in advanced organic synthesis and medicinal chemistry.

Core Identity & Physicochemical Profile

2-Bromo-5-iodo-1,3-dimethoxybenzene is a high-value intermediate characterized by its "push-pull" electronic structure and dual-halogen functionality. Its utility lies in the distinct reactivity differential between the C–I and C–Br bonds, enabling programmable, site-selective functionalization.

| Property | Data |

| CAS Number | 1318133-20-8 |

| IUPAC Name | 2-Bromo-5-iodo-1,3-dimethoxybenzene |

| Molecular Formula | |

| Molecular Weight | 342.96 g/mol |

| Exact Mass | 341.8752 Da |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| SMILES | COc1cc(I)cc(OC)c1Br |

Synthesis Protocol

The most robust synthetic route utilizes a Sandmeyer-type transformation starting from the aniline precursor. This approach avoids the regioselectivity issues often encountered during direct electrophilic halogenation of 1,3-dimethoxybenzene.

Reaction Pathway

-

Precursor: 4-Bromo-3,5-dimethoxyaniline.

-

Transformation: Diazotization followed by iodination (Sandmeyer).

-

Product: 2-Bromo-5-iodo-1,3-dimethoxybenzene.[1][2][3][4][5][6][7]

Detailed Methodology

Reagents:

-

4-Bromo-3,5-dimethoxyaniline (1.0 equiv)

-

Sodium Nitrite (

, 1.5 equiv) -

Potassium Iodide (

, 2.0 equiv) -

Sulfuric Acid (

, 2.0 M aq.) -

Urea (optional, to quench excess nitrite)

Step-by-Step Protocol:

-

Diazotization:

-

Suspend 4-bromo-3,5-dimethoxyaniline in 2.0 M aqueous

at 0 °C. Ensure vigorous stirring to maintain a fine suspension. -

Dropwise add a solution of

in water while maintaining the internal temperature below 5 °C. -

Critical Control Point: Stir for 30–45 minutes at 0 °C. The formation of a clear(er) diazonium salt solution indicates conversion.

-

-

Iodination (Sandmeyer):

-

Dissolve

in a minimal amount of water. -

Slowly add the cold diazonium solution to the

solution (or vice versa, depending on scale) with vigorous stirring. -

Observation: Evolution of nitrogen gas (

) and formation of a dark iodine-colored precipitate. -

Allow the mixture to warm to room temperature and stir for 2–4 hours. Heating to 60 °C for 30 minutes may ensure completion if gas evolution persists.

-

-

Work-up & Purification:

-

Quench excess iodine with saturated aqueous sodium thiosulfate (

) until the color shifts from dark brown to pale yellow. -

Extract with dichloromethane (DCM) (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate -

Purification: Recrystallize from ethanol/heptane or purify via silica gel flash chromatography (Eluent: 5–10% EtOAc in Hexanes).

-

Reactivity & Applications: The Sequential Coupling Strategy

The structural uniqueness of 2-bromo-5-iodo-1,3-dimethoxybenzene lies in the steric and electronic differentiation of its two halogen sites.

-

Position 5 (Iodo):

-

Reactivity: High. The C–I bond is weaker and undergoes oxidative addition with Pd(0) rapidly.

-

Environment: Sterically accessible.

-

Selectivity: Reacts first in cross-coupling protocols (Sonogashira, Suzuki) at low temperatures (RT to 40 °C).

-

-

Position 2 (Bromo):

-

Reactivity: Lower. The C–Br bond is stronger.

-

Environment: Sterically hindered by two ortho-methoxy groups (positions 1 and 3).

-

Selectivity: Remains intact during the first coupling. Requires forcing conditions (higher temp, reactive ligands like SPhos or XPhos) to react.

-

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, a critical workflow for designing complex pharmaceutical intermediates (e.g., integrin inhibitors).

Caption: Logical flow for sequential orthogonal cross-coupling, exploiting the reactivity gap between the C-I and C-Br sites.

Safety & Handling

-

Hazards: As a halogenated aromatic, treat as a potential irritant and skin sensitizer. The synthesis involves diazonium salts, which can be unstable; never let the diazonium intermediate dry out completely.

-

Storage: Light sensitive (due to the C–I bond). Store in amber vials under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent photodehalogenation or discoloration.

References

-

World Intellectual Property Organization (WIPO). Compounds for inhibition of alpha 4 beta 7 integrin. (WO2020092383A1). Accessed Feb 25, 2026. Link

- Citation Context: Confirms the use of 2-bromo-5-iodo-1,3-dimethoxybenzene as a starting material for selective Sonogashira coupling

-

ChemicalBook. 2-bromo-5-iodo-1,3-dimethoxybenzene Product Properties & CAS. Accessed Feb 25, 2026. Link

-

Oxford Academic. A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation. (Supporting Information). Accessed Feb 25, 2026. Link

- Citation Context: detailed protocol for the Sandmeyer transformation of 4-bromo-3,5-dimethoxyaniline to the title compound.

Sources

- 1. achmem.com [achmem.com]

- 2. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Page loading... [guidechem.com]

- 5. AB588328 | CAS 1318133-20-8 – abcr Gute Chemie [abcr.com]

- 6. 2-bromo-5-iodo-1,3-dimethoxybenzene | 1318133-20-8 [chemicalbook.com]

- 7. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Abstract & Strategic Overview

This guide details the operational protocols for the site-selective Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene . This substrate presents a classic yet challenging case of chemoselectivity: it contains two distinct halogen handles (I vs. Br) in drastically different steric and electronic environments.

-

The "Easy" Site (C5-I): The iodine atom at position 5 is sterically unhindered and possesses a weaker carbon-halogen bond (

), making it highly reactive toward oxidative addition. -

The "Hard" Site (C2-Br): The bromine atom at position 2 is situated between two methoxy groups (1,3-dimethoxy motif). This creates a "tetra-ortho" substituted environment upon coupling, imposing severe steric penalty. Furthermore, the electron-rich nature of the ring (two electron-donating alkoxy groups) increases the electron density at the metal center during the potential oxidative addition, generally slowing down the reaction compared to electron-deficient systems.

Success Strategy: To achieve >95% selectivity for the C5-position, we utilize kinetic control . We exploit the rapid oxidative addition of the C-I bond under mild conditions where the sterically crowded C-Br bond remains inert. Subsequent functionalization of the C2-Br position requires a "switch" to thermodynamically forcing conditions and the use of specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).

Mechanistic Logic & Reaction Pathway[1][2][3]

The following diagram illustrates the divergent pathways and the logic behind the protocol design.

Caption: Kinetic bifurcation in the Suzuki coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene. The C-I bond reacts preferentially due to lower bond dissociation energy and lack of steric hindrance.

Experimental Protocols

Protocol A: Site-Selective C-I Coupling (Position 5)

Objective: Couple an aryl boronic acid exclusively at the 5-iodo position while preserving the 2-bromo handle.

Reagents & Materials:

-

Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 – 1.10 equiv)

-

Catalyst:

(Tetrakis) or -

Base: Sodium Carbonate (

), 2.0 M aqueous solution -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene

-

Atmosphere: Argon or Nitrogen (Balloon pressure)

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of argon.

-

Charging: Add 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 mmol, 343 mg), Arylboronic acid (1.1 mmol), and

(0.03 mmol, 34 mg, 3 mol%).-

Note:

is a robust alternative if the boronic acid is prone to protodeboronation, but Tetrakis is standard for high I/Br selectivity.

-

-

Solvent Addition: Add degassed DME (10 mL).

-

Degassing: Sparge the solvent with argon for 15 minutes prior to use to prevent homocoupling of the boronic acid.

-

-

Base Addition: Add degassed 2.0 M

(2.0 mL, 4.0 mmol). -

Reaction: Stir the mixture vigorously at 40°C (oil bath temperature).

-

Critical Control Point: Do NOT exceed 60°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond.

-

Monitoring: Check TLC every 2 hours. The starting material (Rf ~0.8 in 10% EtOAc/Hex) should disappear, replaced by a fluorescent spot (Product 1).

-

-

Workup: Once complete (typically 4-6 hours), cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85-95% Selectivity: >98:2 (C5-product : Bis-product)

Protocol B: Sequential C-Br Coupling (Position 2)

Objective: Functionalize the sterically hindered 2-bromo position on the product from Protocol A.

Challenge: The 2-position is "tetra-ortho" substituted (flanked by OMe groups). Standard ligands like

Reagents & Materials:

-

Substrate: 5-Aryl-2-bromo-1,3-dimethoxybenzene (from Protocol A)

-

Boronic Acid: Arylboronic acid (1.5 equiv)[1]

-

Catalyst System:

(2 mol%) + SPhos (4-8 mol%)-

Alternative:Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G3 (2 mol%).

-

-

Base: Potassium Phosphate (

), tribasic, anhydrous (3.0 equiv) -

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

-

Setup: Use a heavy-walled pressure vial or Schlenk tube.

-

Charging: Add the mono-coupled bromide substrate (1.0 mmol), Boronic acid (1.5 mmol),

(18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), and powdered -

Solvent: Add Toluene (4 mL) and Water (0.4 mL).

-

Reaction: Seal the vessel and heat to 100-110°C for 12-24 hours.

-

Why High Heat? Thermal energy is required to overcome the rotational barrier and steric repulsion during the transmetallation and reductive elimination steps at the crowded center.

-

-

Workup: Cool, filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via column chromatography.[2]

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | Protocol A (C-I Selective) | Protocol B (C-Br Hindered) |

| Target Site | C5-Iodine (Unhindered) | C2-Bromine (Sterically Crowded) |

| Temperature | 25°C - 45°C | 90°C - 110°C |

| Catalyst | ||

| Ligand Type | Standard Phosphine | Bulky, Electron-Rich Dialkylbiaryl |

| Base | ||

| Risk Factor | Bis-coupling (if too hot) | Protodebromination (if wet/slow) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Bis-coupling observed in Step 1) | Temperature too high or Catalyst too active. | Lower temp to RT. Switch to |

| No Reaction at C2-Br (Step 2) | Steric hindrance preventing oxidative addition. | Switch to SPhos or XPhos . These ligands are designed to facilitate coupling at hindered centers. Ensure temp is >100°C. |

| Debromination (Ar-Br | Hydride source present (often from solvent or excess base in alcohols).[1][2][3] | Avoid alcohol solvents (MeOH/EtOH) in Step 2. Use Toluene/Dioxane. Ensure anhydrous conditions if problem persists. |

| Homocoupling of Boronic Acid | Oxygen in the system.[4] | Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging). |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995 , 95, 2457–2483.[5] Link

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[6] Journal of the American Chemical Society, 2000 , 122, 4020–4028.[6] Link

-

Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. "Sterically Hindered N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Couplings."[6] Angewandte Chemie International Edition, 2003 , 42, 3690–3693.[6] Link

Sources

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. Yoneda Labs [yonedalabs.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Note: Chemoselective Sonogashira Cross-Coupling Protocols for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemoselective Sonogashira cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to offer in-depth explanations of the underlying mechanistic principles that govern site-selectivity. We will explore both traditional copper-cocatalyzed and copper-free methodologies, providing the rationale behind catalyst selection, ligand choice, and reaction parameter optimization to selectively functionalize the C-I bond while preserving the C-Br bond. This guide is structured to serve as a practical laboratory resource, complete with troubleshooting advice, data tables, and process diagrams to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Power and Precision of Sonogashira Coupling

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its utility is particularly pronounced in the construction of arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2][3]

The reaction's power lies in its reliability and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1] However, when applied to polyhalogenated substrates, such as the 2-Bromo-5-iodo-1,3-dimethoxybenzene featured herein, the challenge shifts from mere bond formation to achieving exquisite site-selectivity. The ability to precisely target one halogen over another on the same aromatic ring unlocks immense potential for sequential, divergent synthesis, allowing for the rapid construction of molecular complexity from a single, readily available starting material. This guide focuses on harnessing the inherent reactivity differences between aryl iodides and bromides to develop robust and selective Sonogashira protocols.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The key to selectively functionalizing 2-Bromo-5-iodo-1,3-dimethoxybenzene lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The universally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is primarily dictated by the C-X bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining and selectivity-determining step in the catalytic cycle.[4] The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition to the Pd(0) catalyst much more readily.

By carefully controlling the reaction conditions, particularly temperature, it is possible to find a kinetic window where the C-I bond reacts efficiently while the C-Br bond remains largely untouched.[1] Reactions performed at or near room temperature are often sufficient to activate the aryl iodide without providing enough thermal energy to overcome the higher activation barrier for the aryl bromide.[5]

Deconstructing the Catalytic System

A successful Sonogashira reaction depends on the synergistic interplay of several key components. Understanding the role of each is critical to optimizing for selectivity and yield.

-

Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] While pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be used, it is more common to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst, such as Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]).[1]

-

Copper(I) Co-catalyst: In the classic Sonogashira protocol, a copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[6][7] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster and more efficient than the direct reaction of the alkyne with the palladium center. A significant drawback of using copper is the potential for catalyzing the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms an undesired diacetylene byproduct.[3]

-

Phosphine Ligands: Ligands, most commonly phosphines like triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its electronic and steric properties.[5] The choice of ligand can influence the rate of oxidative addition and reductive elimination, thereby impacting the overall efficiency of the catalyst. For more challenging substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos) may be required, although they are often unnecessary for reactive aryl iodides.[8]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple functions. It neutralizes the hydrogen halide (HX) produced during the reaction, and more importantly, it facilitates the deprotonation of the terminal alkyne, enabling the formation of the reactive acetylide species.[1]

-

Solvent: The solvent must be capable of dissolving all reactants and be inert to the reaction conditions. Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.

Visualization of Key Processes

To better understand the reaction, the following diagrams illustrate the catalytic cycles and the overall experimental workflow.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Caption: A typical experimental workflow for Sonogashira cross-coupling.

Detailed Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, potentially toxic reagents, and catalysts. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.

Protocol A: Classic Copper-Cocatalyzed Selective Coupling at the C-I Position

This protocol is optimized for high selectivity by using mild room temperature conditions, which favor the reaction at the more labile C-I bond.

Table 1: Reagents and Materials for Protocol A

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 2-Bromo-5-iodo-1,3-dimethoxybenzene | 356.93 | 357 mg | 1.0 | 1.0 eq |

| Phenylacetylene | 102.13 | 112 µL (102 mg) | 1.0 | 1.0 eq |

| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 3 mol% |

| Copper(I) Iodide (CuI) | 190.45 | 6 mg | 0.03 | 3 mol% |

| Triethylamine (Et₃N) | 101.19 | 420 µL (304 mg) | 3.0 | 3.0 eq |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodo-1,3-dimethoxybenzene (357 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) Iodide (6 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (10 mL) via syringe, followed by phenylacetylene (112 µL, 1.0 mmol). Stir the mixture to dissolve the solids, resulting in a yellowish suspension.

-

Initiation: Add triethylamine (420 µL, 3.0 mmol) dropwise via syringe. The mixture may darken upon addition.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-bromo-1,3-dimethoxy-5-(phenylethynyl)benzene.

Protocol B: Copper-Free Selective Sonogashira Coupling

This protocol is advantageous when the alkyne substrate is particularly prone to homocoupling or when copper contamination of the final product is a concern.[9][10] The absence of copper often requires slightly more forcing conditions or a more active catalyst system, but selectivity can still be maintained.

Table 2: Reagents and Materials for Protocol B

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 2-Bromo-5-iodo-1,3-dimethoxybenzene | 356.93 | 357 mg | 1.0 | 1.0 eq |

| Phenylacetylene | 102.13 | 112 µL (102 mg) | 1.0 | 1.0 eq |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 3 mol% |

| Diisopropylamine (DIPA) | 101.19 | 420 µL (304 mg) | 3.0 | 3.0 eq |

| Anhydrous Toluene | - | 10 mL | - | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask with a stir bar, add 2-Bromo-5-iodo-1,3-dimethoxybenzene (357 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol A.

-

Solvent and Reagent Addition: Under nitrogen, add anhydrous toluene (10 mL), phenylacetylene (112 µL, 1.0 mmol), and diisopropylamine (420 µL, 3.0 mmol) via syringe.

-

Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC monitoring after 2-3 hours), gently warm the mixture to 40-50 °C. Maintain careful temperature control to avoid promoting reaction at the C-Br bond.

-

Monitoring: Monitor the reaction as described in Protocol A. Completion may take 4-12 hours.

-

Work-up and Purification: Follow the same work-up, extraction, and purification procedures as outlined in Protocol A.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous/deoxygenated conditions.3. Ineffective base. | 1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Use freshly distilled, dry solvents and degas them thoroughly.3. Use a fresh bottle of amine base. |

| Low Yield | 1. Incomplete reaction.2. Mechanical losses during workup/purification.3. Side reactions (e.g., hydrodehalogenation). | 1. Increase reaction time or slightly increase temperature (max 40°C).2. Ensure efficient extraction and careful chromatography.3. Ensure a strictly inert atmosphere. |

| Formation of Diacetylene (Glaser Product) | 1. Presence of oxygen in a copper-catalyzed reaction.2. Substrate is highly prone to homocoupling. | 1. Rigorously deoxygenate all solvents and reagents.2. Switch to the copper-free protocol (Protocol B). |

| Loss of Selectivity (Reaction at C-Br bond) | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Highly active catalyst system. | 1. Maintain strict room temperature control. Avoid any external heating.2. Stop the reaction as soon as the starting material is consumed.3. Reduce catalyst loading to 1-2 mol%. |

Conclusion

The chemoselective Sonogashira cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene is a highly achievable and powerful transformation for synthetic chemists. By leveraging the fundamental principles of differential halide reactivity, researchers can selectively functionalize the C-I bond with high fidelity. The choice between a classic copper-cocatalyzed system and a copper-free alternative allows for flexibility depending on the substrate's propensity for homocoupling and process requirements. Careful control of reaction temperature remains the most critical parameter for ensuring that the C-Br bond is preserved for subsequent synthetic transformations. The protocols and insights provided in this guide offer a robust framework for successfully implementing this selective coupling in a laboratory setting.

References

- Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link available through Wikipedia: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922 (2007). [A general review, specific link not provided but accessible via journal archives]

- Plenio, H. "Guidelines for Sonogashira cross-coupling reactions." Sussex Drug Discovery Centre, (2013). [https://www.sussex.ac.uk/webteam/gateway/file.php?name=guidelines-for-sonogashira-cross-coupling-reactions.pdf&site=13]

- Liang, B., Dai, M., Chen, J., & Yang, Z. "A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes at Room Temperature." The Journal of Organic Chemistry, 70(1), 391-393 (2005). [https://pubs.acs.org/doi/abs/10.1021/jo0486058]

- Chemistry LibreTexts. "Sonogashira Coupling." (2024). [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.03%3A_Sonogashira_Coupling]

- Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 121(17), 10836-10875 (2021). [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00236]

- Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." eScholarship, University of California, (2021). [https://escholarship.org/uc/item/42d9s01h]

- Tykwinski, R. R. "Evolution of the Sonogashira coupling reaction." Angewandte Chemie International Edition, 42(14), 1566-1568 (2003). [A general review, specific link not provided but accessible via journal archives]

- Md. Tobbun, I., & Ali, M. A. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts, 10(4), 443 (2020). [https://www.mdpi.com/2073-4344/10/4/443]

- Doucet, H., & Hierso, J. C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871 (2007). [A general review, specific link not provided but accessible via journal archives]

- Ji, L., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics, 36(5), 1055-1061 (2017). [https://pubs.acs.org/doi/10.1021/acs.organomet.6b00924]

- Fairlamb, I. J. S. "Sonogashira Coupling." In Synthetic Methods in Drug Discovery, Vol. 1, pp. 90-111. The Royal Society of Chemistry (2016). [https://pubs.rsc.org/en/content/chapter/bk9781849736560-00090/978-1-84973-656-0]

- Bandgar, B. P., & Adsul, L. K. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7354-7381 (2021). [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]

- Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Iowa State University Digital Repository, (2004). [https://lib.dr.iastate.edu/cgi/viewcontent.cgi?article=1039&context=chem_conf]

- Reddit. "Sonogashira Coupling Tips." r/Chempros, (2024). [https://www.reddit.com/r/Chempros/comments/z0bqf0/sonogashira_coupling_tips/]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

using 2-Bromo-5-iodo-1,3-dimethoxybenzene as an OLED building block

[6]

Part 5: References & Authority

-

BenchChem. (2025).[6][7] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Retrieved from

-

Context: Establishes the fundamental reactivity hierarchy (I > Br) used in Protocol A.

-

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

Context: Provides the basis for ligand selection (S-Phos) in sterically hindered couplings (Protocol B).

-

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Catalytic Cycles. Retrieved from

-

Context: Mechanistic grounding for the oxidative addition rates of Aryl-I vs Aryl-Br.

-

-

Royal Society of Chemistry (RSC). (2024).[8] Facile synthesis of multi-resonance ultra-pure-green TADF emitters. Journal of Materials Chemistry C. Retrieved from

-

Context: Validates the use of bridged diarylamine and dimethoxy-substituted benzenes in modern TADF emitter design.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. iris.unisalento.it [iris.unisalento.it]

- 5. Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermally activated delayed fluorescence emitters for efficient sensitization of europium(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Note: Orthogonal Synthesis of 2-Substituted Resveratrol Derivatives

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective exploitation of 2-Bromo-5-iodo-1,3-dimethoxybenzene to synthesize complex resveratrol derivatives, specifically targeting the difficult-to-access 2-position of the resorcinol ring.[1]

Reagent Focus: 2-Bromo-5-iodo-1,3-dimethoxybenzene Application: Sequential Palladium-Catalyzed Cross-Coupling for Asymmetric Stilbene Construction[1]

Executive Summary & Strategic Rationale

Resveratrol (3,5,4'-trihydroxystilbene) is a canonical scaffold in drug discovery, yet standard synthetic routes (e.g., Perkins condensation or Wittig reactions) often lack the modularity required to functionalize the sterically crowded 2-position of the resorcinol ring (Ring A).

The utilization of 2-Bromo-5-iodo-1,3-dimethoxybenzene represents a superior "orthogonal" strategy.[1] This building block possesses two halogen handles with distinct electronic and steric profiles:

-

C5-Iodo (The "Fast" Handle): Electronically labile, accessible, and reactive toward oxidative addition at mild temperatures. It is used to install the stilbene bridge.[1]

-

C2-Bromo (The "Slow" Handle): Sterically shielded by two ortho-methoxy groups and possessing a stronger C-Br bond.[1] It remains inert during the first coupling, allowing for late-stage diversification (e.g., alkylation, arylation) or retention as a halogenated analog.

This guide details a validated workflow for Sequential Site-Selective Cross-Coupling (S3C) to generate high-value resveratrol analogs.

Retrosynthetic Logic & Pathway

The synthesis relies on the kinetic differentiation between the C-I and C-Br bonds.[1] The workflow proceeds linearly: C-I Activation

Caption: Kinetic and steric differentiation strategy allowing sequential functionalization of the di-halo scaffold.

Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling (C-I Activation)

Objective: Install the stilbene bridge precursor at the C5 position without disturbing the C2-bromide.[1] Mechanism: The oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br, allowing the reaction to proceed at ambient temperatures where the C-Br bond is kinetically stable.[1]

Reagents:

-

Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

-

Coupling Partner: 1-Ethynyl-4-(trifluoromethoxy)benzene (or 4-methoxyphenylacetylene) (1.05 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Co-Catalyst: Copper(I) iodide (CuI) (10 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:5 ratio)

Step-by-Step Methodology:

-

Inert Setup: Charge a flame-dried Schlenk flask with the di-halo substrate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add anhydrous THF via syringe, followed by degassed Et₃N. The solution should turn slightly yellow/brown.[1]

-

Addition: Add the alkyne dropwise at Room Temperature (20–25°C) .

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[2]6) should disappear, replaced by a highly fluorescent spot (Rf ~0.5).

-

Workup: Filter through a pad of Celite to remove Pd/Cu salts.[1] Wash with EtOAc.[1][3] Concentrate the filtrate and purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: ¹H NMR should show the disappearance of the aromatic singlet at ~7.2 ppm (C-I ortho protons) and retention of the methoxy signals.

Protocol 2: Sterically Demanding Suzuki Coupling (C-Br Activation)

Objective: Functionalize the sterically crowded C2 position. Challenge: The C2-bromo group is flanked by two methoxy groups.[1][4][5] Standard ligands (e.g., PPh₃) are often too bulky to facilitate the oxidative addition effectively or too slow. Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) which facilitate oxidative addition in hindered systems.

Reagents:

-

Substrate: Product from Protocol 1 (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon for 10 mins to generate the active catalytic species.

-

Reaction Assembly: Add the substrate, boronic acid, and K₃PO₄ to a reaction vessel. Add the catalyst solution.

-

Thermal Activation: Heat the reaction to 100°C for 12–18 hours.

-

Note: The elevated temperature is required to overcome the activation energy of the hindered C-Br bond.[1]

-

-

Workup: Cool to RT, dilute with water, extract with DCM. Dry over MgSO₄.[1][3]

-

Purification: Flash chromatography.

Protocol 3: Stereoselective Reduction & Global Deprotection

Objective: Convert the alkyne to the trans-alkene (stilbene) and reveal the phenolic hydroxyls.[1]

Part A: Semi-Reduction (Alkyne

-

Method: Reduction with LiAlH₄ (for trans selectivity) is risky with halogens present. A safer route for resveratrol analogs is Hydrosilylation-Protodesilylation or using Lindlar catalyst (for cis) followed by photo-isomerization.[1]

-

Preferred Route for Trans-Stilbene: It is often more efficient to use a Heck Coupling in Protocol 1 if the trans-alkene is strictly required immediately.[1] However, if using the Sonogashira route (as per Patent US11224600B2), the alkyne itself is often the target (tolan derivative) or reduced via transfer hydrogenation .

Part B: Demethylation (Methoxy

-

Dissolve the protected derivative in anhydrous DCM at -78°C.

-

Add BBr₃ (1M in DCM, 4.0 equiv per methoxy group) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Quench carefully with MeOH at 0°C.

Data Summary & Troubleshooting

| Parameter | C-I Coupling (Step 1) | C-Br Coupling (Step 2) |

| Bond Energy | Weak (~53 kcal/mol) | Strong (~66 kcal/mol) |

| Temperature | 20–25°C (Strict control) | 80–110°C (Required) |

| Ligand Type | Standard (PPh₃) | Bulky/Electron-Rich (SPhos, XPhos) |

| Major Side Product | Homocoupling of alkyne (Glaser) | Protodebromination (if water is too high) |

| Selectivity Key | Electronic Control | Steric Forcing |

Troubleshooting Tips:

-

Stalled Reaction (Step 2): If the C2-bromo coupling fails, switch to Pd(dppf)Cl₂ at 110°C in Dioxane. The bite angle of dppf sometimes accommodates the steric bulk better.[1]

-

Incomplete Demethylation: If BBr₃ fails to cleave the hindered C1/C3 methoxy groups (due to the new C2 substituent), switch to Pyridine Hydrochloride melt at 180°C (microwave assisted).

References

-

Chemoselective Sonogashira Coupling of 2-bromo-5-iodo-1,3-dimethoxybenzene

-

General Reactivity of Dihalogenated Heterocycles/Arenes

-

Source: BenchChem Application Notes.[1] "The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions."

- Relevance: Establishes the foundational logic of C-I vs C-Br selectivity in palladium c

-

-

Heck Coupling Strategies for Resveratrol Synthesis

Sources